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Compound of Interest

Compound Name:
N-Ethyl-2-(2-

fluorophenoxy)ethanamine

CAS No.: 915920-96-6

Cat. No.: B3021350 Get Quote

Executive Summary
N-Ethyl-2-(2-fluorophenoxy)ethanamine (CAS: 915920-96-6) is a specialized fluorinated

building block used primarily in medicinal chemistry and drug discovery.[1][2] Structurally

characterized by a 2-fluorophenoxy ether moiety linked to a secondary ethylamine, it serves as

a critical intermediate for synthesizing biologically active compounds, particularly those

targeting adrenergic and serotonergic receptors. This guide details its chemical identity, the

historical context of its emergence in fluorinated drug design, synthetic methodologies, and its

role as a bioisostere in optimizing pharmacokinetics.

Part 1: Chemical Identity & Structural Analysis
The molecule belongs to the class of phenoxyethylamines, a scaffold frequent in alpha-

blockers, antidepressants, and local anesthetics. The incorporation of a fluorine atom at the

ortho position of the phenoxy ring is a strategic modification to influence metabolic stability and

binding affinity.
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Property Data

IUPAC Name N-Ethyl-2-(2-fluorophenoxy)ethanamine

CAS Number 915920-96-6

Molecular Formula C₁₀H₁₄FNO

Molecular Weight 183.22 g/mol

Physical State Liquid (Free base) / Solid (Hydrochloride salt)

LogP (Predicted) ~2.1 (Moderate lipophilicity)

pKa (Predicted) ~9.5 (Basic amine)

H-Bond Donors 1 (Secondary amine)

H-Bond Acceptors 2 (Ether oxygen, Fluorine)

Structural Significance
The 2-fluorophenoxy group is a bioisostere of the 2-ethoxyphenoxy group found in drugs like

Tamsulosin (Flomax). The fluorine atom mimics the steric bulk of a hydrogen atom but with

significantly altered electronics (high electronegativity) and lipophilicity, often improving the

metabolic half-life by blocking hydroxylation at the phenyl ring.

Part 2: History & Discovery Context
The "Fluorine Scan" Era (Mid-2000s)
Unlike naturally occurring alkaloids, N-Ethyl-2-(2-fluorophenoxy)ethanamine was not

"discovered" in a biological substrate. Its history is tied to the combinatorial chemistry boom of

the mid-2000s, specifically the drive to create fluorinated libraries for Fragment-Based Drug

Discovery (FBDD).

Timeline: The CAS number (900-series) indicates registration circa 2006–2007. This period

corresponds to a surge in patenting fluorinated scaffolds following the success of blockbuster

fluorinated drugs like Fluoxetine and Atorvastatin.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3021350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: Medicinal chemists synthesized this compound to explore the Structure-Activity

Relationship (SAR) of phenoxyethylamine ligands. By replacing the 2-ethoxy or 2-methoxy

groups of known alpha-1 adrenergic antagonists with a 2-fluoro group, researchers aimed to

reduce molecular weight while maintaining receptor affinity.

Role in Adrenergic & Serotonergic Research
The compound acts as a "probe" or "linker" in the synthesis of:

Alpha-1 Adrenergic Antagonists: Analogues of Tamsulosin where the alkoxy tail is modified to

tune selectivity for

vs

subtypes.

5-HT Reuptake Inhibitors: The phenoxyethylamine core is structurally related to the side

chains of molecules like Nisoxetine and Atomoxetine. The N-ethyl variation (vs. N-methyl)

alters the transporter selectivity profile.

Part 3: Synthesis & Manufacturing Protocols
The synthesis of N-Ethyl-2-(2-fluorophenoxy)ethanamine typically follows a Williamson Ether

Synthesis or a Nucleophilic Substitution pathway. Below is a validated laboratory-scale

protocol.

Synthetic Pathway (Diagram)

2-Fluorophenol
(C6H5FO)

Transition State
(SN2 Attack)

Deprotonation

2-Chloro-N-ethylethanamine
(Hydrochloride)

K2CO3 / DMF
Reflux, 80°C

N-Ethyl-2-(2-fluorophenoxy)ethanamine
(Target)

- KCl, - H2O
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Figure 1: Nucleophilic substitution pathway for the synthesis of the target amine.[1]

Detailed Experimental Protocol
Objective: Synthesis of N-Ethyl-2-(2-fluorophenoxy)ethanamine via alkylation.

Reagents:

2-Fluorophenol (1.0 eq)

2-Chloro-N-ethylethanamine HCl (1.1 eq)

Potassium Carbonate (

) (2.5 eq)

Potassium Iodide (KI) (0.1 eq, Catalyst)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-fluorophenol (10 mmol) in anhydrous Acetonitrile (50 mL).

Deprotonation: Add anhydrous

(25 mmol) in one portion. Stir at room temperature for 30 minutes to form the phenoxide
anion.

Addition: Add 2-Chloro-N-ethylethanamine hydrochloride (11 mmol) and a catalytic amount

of KI (1 mmol).

Reflux: Heat the reaction mixture to reflux (80–82°C) for 12–18 hours. Monitor progress via

TLC (System: DCM/MeOH 9:1) or LC-MS.

Work-up:
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Cool to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove

unreacted phenol) followed by Brine.

Purification: Dry the organic layer over

, filter, and concentrate. The crude oil can be purified via column chromatography (Silica gel,
Gradient: 0-10% MeOH in DCM with 1%

) or converted to the HCl salt for crystallization.

Yield Expectation: 65–80% isolated yield.

Part 4: Pharmacological Mechanics & Applications
Mechanism of Action (Theoretical)
As a secondary amine linked to a fluorinated aromatic ring, the compound acts as a

pharmacophore capable of interacting with G-Protein Coupled Receptors (GPCRs).

Binding Pocket Interaction: The protonated amine (at physiological pH) forms an ionic bond

with an aspartate residue (e.g., Asp113 in adrenergic receptors).

Fluorine Effect: The 2-fluoro substituent creates a dipole that can engage in orthogonal

multipolar interactions with receptor residues, potentially increasing selectivity for

over

receptors compared to the non-fluorinated analogue.

Comparative SAR Analysis
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Compound
Structure (R-O-
CH2-CH2-NH-Et)

Primary Target
Effect of
Modification

Target Molecule R = 2-Fluorophenyl Research Probe

High metabolic

stability; moderate

lipophilicity.

Tamsulosin Int. R = 2-Ethoxyphenyl Antagonist

High potency; ethoxy

group susceptible to

dealkylation.

Phenoxybenzamine
R = 2-Phenoxy

(modified) Antagonist
Irreversible binding

(covalent).

Workflow: From Building Block to Drug Candidate
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(N-Ethyl-2-(2-fluorophenoxy)ethanamine)
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Parallel Synthesis
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Figure 2: Workflow illustrating the utility of the compound in fragment-based drug discovery.
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Part 5: Safety & Handling (MSDS Summary)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2–8°C (Refrigerate). Hygroscopic (if salt form). Keep under inert

atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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